molecular formula C12H11ClN2O2S B5601855 2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5601855
M. Wt: 282.75 g/mol
InChI Key: SIVJBYOPHAOOMT-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-2-methylphenoxy)-N-1,3-thiazol-2-ylacetamide is 282.0229765 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar and Mishra (2020) aimed at synthesizing new diphenylamine derivatives, including those related to 2-(4-chloro-2-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, to assess their toxicity profile and pharmacological efficacy, particularly for analgesic and anti-inflammatory activities. The findings suggested that these compounds might serve as potent agents for managing pain and inflammation, with one derivative highlighted as a promising starting point for developing new lead compounds in this area (Kumar & Mishra, 2020).

Anticancer and Antimicrobial Activities

Karaburun et al. (2018) synthesized derivatives of 2-(4-chloro-2-methylphenoxy)-N-1,3-thiazol-2-ylacetamide to explore their anticancer activity. One particular compound showed high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Karaburun et al., 2018). Additionally, Fuloria et al. (2009) conducted a study on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, showing significant antibacterial and antifungal activities (Fuloria et al., 2009).

Hypoglycemic Activity

A study by Nikalje et al. (2012) focused on synthesizing novel 2, 4-thiazolidinedione derivatives to evaluate their hypoglycemic activity in an animal model. This research demonstrated that some derivatives exhibit promising hypoglycemic activity, suggesting potential applications in managing diabetes (Nikalje et al., 2012).

Analgesic and Anti-inflammatory Activities

Research by Maeda et al. (1983) on the synthesis and evaluation of 2-thiazolylamino- and 2-thiazolyloxy- arylacetic acid derivatives revealed compounds with notable analgesic and anti-inflammatory effects, particularly 2-[4-(2-Thiazolyloxy) phenyl] propionic acid, which showed a favorable therapeutic ratio between activity and toxicity (Maeda et al., 1983).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVJBYOPHAOOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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